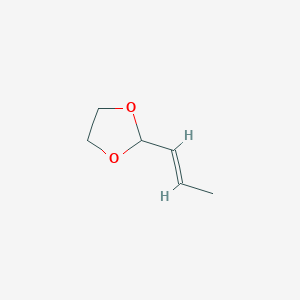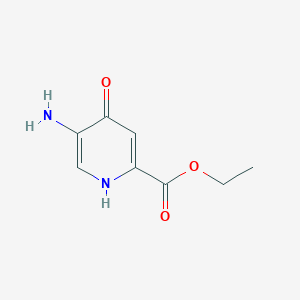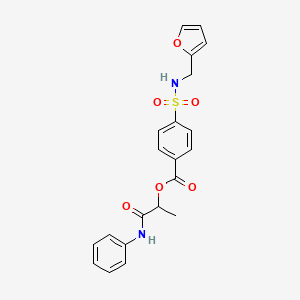
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, (3R,3aS,7R,8aS)-: is a complex organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 g/mol . This compound is also known by other names such as Cedr-8-en-15-ol and alpha-Cedrenol . It is a derivative of azulene, a bicyclic aromatic hydrocarbon, and is characterized by its unique structure which includes a methanol group and multiple methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3a,7-Methanoazulene-6-methanol involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Cyclization Reactions: Formation of the azulene core through cyclization reactions.
Functional Group Modifications: Introduction of the methanol group and methyl groups through various organic reactions such as alkylation and reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The specific conditions such as temperature, pressure, and solvents used can vary depending on the desired purity and scale of production .
Analyse Chemischer Reaktionen
Types of Reactions
1H-3a,7-Methanoazulene-6-methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the azulene core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, particularly at the methanol group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts like palladium or platinum may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can lead to various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1H-3a,7-Methanoazulene-6-methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the production of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1H-3a,7-Methanoazulene-6-methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and microbial activity, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cedr-8-ene: Another azulene derivative with similar structural features.
alpha-Cedrene: A stereoisomer with a different arrangement of atoms but similar chemical properties.
Di-epi-alpha-cedrene: A stereoisomer with different spatial configuration.
Uniqueness
1H-3a,7-Methanoazulene-6-methanol is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a variety of chemical modifications, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
21441-72-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-4-5-13-14(2,3)12-8-15(10,13)7-6-11(12)9-16/h6,10,12-13,16H,4-5,7-9H2,1-3H3/t10-,12+,13+,15+/m1/s1 |
InChI-Schlüssel |
FUZABTYGEVJEPT-HTUGSXCWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)CO |
Kanonische SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)

